molecular formula C7H13ClO2Si B12560519 Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate CAS No. 143308-31-0

Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate

Cat. No.: B12560519
CAS No.: 143308-31-0
M. Wt: 192.71 g/mol
InChI Key: YMWUDOCECLTRIT-UHFFFAOYSA-N
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Description

Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is an organosilicon compound with the molecular formula C7H13ClO2Si. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a prop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Hydrolysis: The silyl group can be hydrolyzed to form the corresponding silanol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate involves the reactivity of the chloro(dimethyl)silyl group and the prop-2-enoate moiety. The chloro group can undergo nucleophilic substitution, while the double bond in the prop-2-enoate moiety can participate in addition reactions. The silyl group can also be hydrolyzed to form silanols, which can further react to form siloxanes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate
  • Ethyl 3-[methoxy(dimethyl)silyl]prop-2-enoate
  • Ethyl 3-[ethoxy(dimethyl)silyl]prop-2-enoate

Uniqueness

Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is unique due to the presence of the chloro group, which makes it highly reactive in nucleophilic substitution reactions.

Properties

CAS No.

143308-31-0

Molecular Formula

C7H13ClO2Si

Molecular Weight

192.71 g/mol

IUPAC Name

ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate

InChI

InChI=1S/C7H13ClO2Si/c1-4-10-7(9)5-6-11(2,3)8/h5-6H,4H2,1-3H3

InChI Key

YMWUDOCECLTRIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C[Si](C)(C)Cl

Origin of Product

United States

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